4-Ethyl-2-(methylthio)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9NS2 |
|---|---|
Molecular Weight |
159.3 g/mol |
IUPAC Name |
4-ethyl-2-methylsulfanyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NS2/c1-3-5-4-9-6(7-5)8-2/h4H,3H2,1-2H3 |
InChI Key |
RPQJPWSTLGWCOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)SC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 4 Ethyl 2 Methylthio Thiazole
Electrophilic and Nucleophilic Reactions on the Thiazole (B1198619) Ring System
The thiazole ring exhibits distinct electronic properties that influence its reactivity. The nitrogen atom at position 3 acts as a pyridine-type nitrogen, while the sulfur atom at position 1 behaves as a thiophene-type sulfur. This arrangement results in a π-excessive five-membered ring with specific sites of reactivity. Generally, the C2 position is the most electron-deficient, making it susceptible to nucleophilic attack, while the C5 position is the most electron-rich and is the preferred site for electrophilic substitution. pharmaguideline.com
In 4-Ethyl-2-(methylthio)thiazole, the C2 position is already occupied by the methylthio group. Therefore, nucleophilic attack on the ring itself would typically proceed via displacement of this substituent, a reaction that is greatly facilitated by its prior activation (see Section 3.2.2).
Electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, are predicted to occur predominantly at the C5 position. pharmaguideline.com The directing effects of the existing substituents reinforce this inherent reactivity. The 4-ethyl group is an activating, ortho, para-directing group, and the 2-methylthio group is also ortho, para-directing. Both substituents, therefore, direct incoming electrophiles to the C5 position, making it the most favorable site for electrophilic attack.
Transformations Involving the Methylthio Group
The 2-methylthio group is a key functional handle that can be readily transformed, providing a gateway to a variety of other 2-substituted thiazole derivatives.
The sulfur atom of the methylthio group can be selectively and sequentially oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidations are fundamental transformations that alter the electronic properties of the substituent, making it a good leaving group. The oxidation to the sulfoxide is typically achieved using mild oxidizing agents, while stronger conditions or an excess of the oxidant will produce the sulfone.
Common oxidizing agents for this transformation include:
Hydrogen Peroxide (H₂O₂) : Often used in acetic acid, it provides a "green" and effective method for oxidation. lscollege.ac.in
meta-Chloroperoxybenzoic Acid (m-CPBA) : A widely used reagent for the controlled oxidation of sulfides to sulfoxides and sulfones.
Potassium Peroxymonosulfate (Oxone®) : A versatile and stable oxidant used for converting sulfides to sulfones.
The stepwise oxidation proceeds as follows:
Formation of Sulfoxide : this compound is oxidized to 4-ethyl-2-(methylsulfinyl)thiazole.
Formation of Sulfone : Further oxidation of the sulfoxide yields 4-ethyl-2-(methylsulfonyl)thiazole.
| Reactant | Reagent(s) | Product | Transformation |
|---|---|---|---|
| This compound | 1 equiv. m-CPBA or H₂O₂ | 4-Ethyl-2-(methylsulfinyl)thiazole | Sulfoxide Formation |
| This compound | ≥2 equiv. m-CPBA or Oxone® | 4-Ethyl-2-(methylsulfonyl)thiazole | Sulfone Formation |
| 4-Ethyl-2-(methylsulfinyl)thiazole | m-CPBA, H₂O₂, or Oxone® | 4-Ethyl-2-(methylsulfonyl)thiazole | Sulfone Formation |
The methylthio group itself is a poor leaving group. However, upon oxidation to the methylsulfinyl and, more effectively, the methylsulfonyl group, it is transformed into an excellent leaving group. The strong electron-withdrawing nature of the sulfonyl group significantly increases the electrophilicity of the C2 carbon of the thiazole ring, making it highly susceptible to attack by a wide range of nucleophiles.
This nucleophilic aromatic substitution (SNAr) reaction provides a powerful method for introducing diverse functionalities at the C2 position. Various nucleophiles can be employed to displace the methylsulfonyl group, including:
Amines : Reaction with ammonia (B1221849) or primary/secondary amines yields 2-aminothiazole (B372263) derivatives.
Alkoxides : Treatment with sodium methoxide (B1231860) or ethoxide results in the formation of 2-alkoxythiazoles.
Thiols : Reaction with thiolates can introduce a different thioether group.
This displacement is a key strategic step in the synthesis of many complex thiazole derivatives, as it allows for the conversion of the stable and readily available 2-methylthio precursor into more reactive or biologically relevant functional groups.
Reactivity of the Ethyl Substituent
The ethyl group at the C4 position of the thiazole ring can also undergo specific chemical transformations, primarily at the benzylic-like carbon—the carbon atom directly attached to the ring.
Free-Radical Halogenation : The benzylic-like C-H bonds of the ethyl group are weaker than other aliphatic C-H bonds and are susceptible to free-radical substitution. wikipedia.orgopenstax.org Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and UV light leads to selective bromination at the α-carbon, yielding 4-(1-bromoethyl)-2-(methylthio)thiazole. openstax.org
Oxidation : Strong oxidizing agents, such as hot aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the entire ethyl side chain to a carboxylic acid group. openstax.orglibretexts.orgunizin.org This reaction requires the presence of at least one hydrogen atom on the benzylic-like carbon. libretexts.orgunizin.org The product of this oxidation is 2-(methylthio)thiazole-4-carboxylic acid.
| Reactant | Reagent(s) | Product | Transformation Type |
|---|---|---|---|
| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄ | 4-(1-Bromoethyl)-2-(methylthio)thiazole | Benzylic-like Bromination |
| This compound | KMnO₄, H₂O, Heat | 2-(Methylthio)thiazole-4-carboxylic acid | Side-Chain Oxidation |
Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 2 Methylthio Thiazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides granular information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). This information is crucial for elucidating the precise structure of 4-Ethyl-2-(methylthio)thiazole.
While specific experimental spectra for this compound are not widely published, a detailed structural assignment can be confidently predicted based on established chemical shift principles and data from closely related thiazole (B1198619) derivatives chemicalbook.comdergipark.org.tr. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are essential for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl group at the C4 position should present as a quartet for the methylene (B1212753) protons (-CH₂) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) from coupling to the methylene group. The methylthio group (-SCH₃) attached to C2 would appear as a sharp singlet, as it has no adjacent protons. Finally, the lone proton on the thiazole ring (H-5) is expected to appear as a singlet in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would display six unique carbon signals. The three carbons of the thiazole ring (C2, C4, and C5) would resonate in the downfield region characteristic of aromatic heterocycles asianpubs.org. The carbons of the ethyl group (-CH₂- and -CH₃) and the methylthio group (-SCH₃) would appear in the upfield, aliphatic region of the spectrum.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for confirming these assignments. An HSQC experiment would correlate the proton signals of the ethyl and methylthio groups directly to their attached carbons. An HMBC experiment would reveal longer-range (2-3 bond) correlations, for instance, connecting the methylene protons of the ethyl group to carbons C4 and C5 of the thiazole ring, thus unambiguously confirming the position of the substituent researchgate.net.
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Thiazole C2 | - | ~165-170 |
| Thiazole C4 | - | ~150-155 |
| Thiazole H-5 | ~7.0-7.2 (singlet) | ~115-120 |
| -SCH₃ | ~2.6-2.7 (singlet) | ~15-20 |
| -CH₂CH₃ | ~2.7-2.9 (quartet) | ~20-25 |
| -CH₂CH₃ | ~1.2-1.4 (triplet) | ~12-15 |
In-situ or real-time NMR spectroscopy is a powerful method for studying reaction kinetics and mechanisms by monitoring the chemical transformations as they occur within the NMR tube. This technique allows for the direct observation of reactants, intermediates, products, and byproducts, providing a quantitative understanding of the reaction progress over time analytik.news.
For example, the Hantzsch thiazole synthesis, a common route to thiazole derivatives, can be monitored using in-situ NMR. A study demonstrated the use of low-field ¹H NMR spectroscopy to track the reactant concentrations in real-time during a continuous flow synthesis of a Hantzsch thiazole analytik.news. By applying this technique to the synthesis of this compound, one could monitor the consumption of starting materials (e.g., a thioamide and an α-halocarbonyl compound) and the concurrent formation of the thiazole product. This approach enables the determination of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions to improve yield and purity analytik.news.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a cornerstone technique for molecular formula determination and structural analysis. It measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₆H₉NS₂. High-resolution mass spectrometry can determine the mass of its molecular ion with an accuracy of a few parts per million (ppm). The theoretical monoisotopic mass of this compound is calculated to be 159.0227 Da. An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the elemental composition C₆H₉NS₂, thereby confirming the molecular formula of the compound. This level of accuracy is crucial for distinguishing it from potential isomers or isobaric compounds.
Interactive Table: Elemental Composition and Theoretical Mass
| Property | Value |
| Molecular Formula | C₆H₉NS₂ |
| Carbon Atoms | 6 |
| Hydrogen Atoms | 9 |
| Nitrogen Atoms | 1 |
| Sulfur Atoms | 2 |
| Theoretical Monoisotopic Mass | 159.0227 Da |
In addition to providing accurate mass, mass spectrometry, particularly when coupled with tandem techniques (MS/MS), elucidates the structure of a molecule through its fragmentation pattern. When the molecular ion of this compound is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions chemguide.co.uk. The analysis of these fragments provides a molecular fingerprint that helps to confirm the arrangement of atoms.
The expected fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable cation at m/z 144. This is analogous to benzylic cleavage.
Loss of the Ethyl Group: Cleavage of the bond between the ethyl group and the thiazole ring, resulting in the loss of an ethyl radical (•C₂H₅) and a fragment at m/z 130.
Cleavage of the Methylthio Group: Fragmentation could involve the loss of a methyl radical (•CH₃) from the sulfur atom, or the loss of the entire thiomethyl radical (•SCH₃), leading to ions at m/z 144 and m/z 112, respectively.
Ring Fragmentation: The stable thiazole ring can also fragment under higher energy conditions, leading to smaller ions characteristic of the thiazole core structure.
Studies on the mass spectra of various thiazole derivatives show that fragmentation often involves the cleavage of substituent groups and subsequent breakdown of the heterocyclic ring researchgate.net. Comparing the observed fragmentation pattern to these predicted pathways provides definitive structural confirmation.
Thiazole rings and thioether moieties are present in many pharmaceuticals and are known to be sites of metabolic activity, often leading to the formation of reactive metabolites (RMs) nih.gov. These RMs can be short-lived and exist in low concentrations, making them difficult to detect. HRMS is an exceptionally sensitive technique for identifying such transient species and their subsequent adducts.
For this compound, potential biotransformation pathways could involve oxidation at two key sites:
S-Oxidation: The methylthio group can be oxidized by enzymes like cytochrome P450 to form a sulfoxide (B87167) and subsequently a sulfone .
Ring Oxidation: The thiazole ring itself can be oxidized to form an unstable, electrophilic epoxide intermediate nih.gov.
These reactive intermediates can covalently bind to cellular nucleophiles such as glutathione (B108866) (GSH) or proteins. HRMS can detect the resulting adducts by identifying their unique and precise masses. For example, the detection of an ion corresponding to the mass of the parent compound plus the mass of a glutathione molecule would confirm the formation of a reactive intermediate and its subsequent trapping. This type of analysis is critical in medicinal chemistry and toxicology to understand the potential for drug-induced toxicities .
Computational and Theoretical Chemistry Studies of 4 Ethyl 2 Methylthio Thiazole
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and reactivity. For thiazole (B1198619) derivatives, DFT, often using the B3LYP functional with various basis sets (e.g., 6-31G*, 6-311++G**), is widely employed to balance computational cost and accuracy. impactfactor.orgresearchgate.netepu.edu.iq
Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Energy Gaps
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. impactfactor.orgmgesjournals.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity, stability, and electronic transport properties. A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. impactfactor.org
In thiazole derivatives, the HOMO is typically distributed over the electron-rich thiazole ring and sulfur atoms, while the LUMO is often delocalized across the entire π-system. mgesjournals.com Substituents significantly modulate these orbital energies. Electron-donating groups, such as the ethyl group at C4 and the methylthio group at C2, are expected to raise the HOMO energy level, making the molecule a better electron donor. The HOMO-LUMO gap is a key factor in determining the chemical reactivity of molecules; a smaller gap suggests higher reactivity. nih.gov
Table 1: Representative HOMO-LUMO Energies and Gaps for Thiazole Derivatives (Calculated via DFT) Note: These values are for illustrative purposes from various studies and were not calculated under identical conditions.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | irjweb.com |
| 3-phenylbenzo[d]thiazole-2(3H)-imine | -6.23 | -1.50 | 4.73 | researchgate.net |
| Thiazole Schiff Base Ligand | -6.04 | -2.42 | 3.62 | impactfactor.org |
| 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole (AMPATOB) | -5.701 | -2.149 | 3.552 | mgesjournals.com |
Reactivity Descriptors and Prediction of Reaction Pathways
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Global Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). mdpi.com
These parameters help predict how a molecule will behave in a chemical reaction. For the thiazole ring, computational studies confirm its known reactivity patterns: the C2 position is the most electron-deficient and susceptible to nucleophilic attack or deprotonation by strong bases, while the C5 position is the most electron-rich and is the preferred site for electrophilic substitution. pharmaguideline.comresearchgate.net The presence of the electron-donating ethyl and methylthio groups on 4-Ethyl-2-(methylthio)thiazole would further enhance the nucleophilicity of the ring system, particularly at the C5 position.
Conformation Analysis and Energetic Stability
The conformational landscape of this compound is determined by the rotation of the ethyl and methylthio groups. Quantum chemical calculations can map the potential energy surface associated with the rotation around the C4-C(ethyl) and S-C(methyl) bonds to identify the most stable (lowest energy) conformers and the energy barriers between them.
For alkylthio-substituted heterocycles, it has been shown that the orientation of the alkyl group relative to the ring is influenced by repulsive interactions between the lone pairs on the sulfur atom and the adjacent bonds. cdnsciencepub.com It is expected that the most stable conformation of this compound would involve a specific orientation of the ethyl and methyl groups that minimizes steric hindrance and optimizes electronic interactions. Studies on related thiazole-containing peptides show a tendency to adopt semi-extended conformations stabilized by intramolecular hydrogen bonds and π-electron conjugation. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding conformational flexibility and interactions with biological targets. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of how a ligand like this compound explores its conformational space and how it interacts with a protein binding pocket.
For thiazole derivatives that act as enzyme inhibitors, MD simulations are used to:
Assess the stability of the ligand-protein complex over time (e.g., 50-100 nanoseconds). nih.govresearchgate.net
Analyze the root-mean-square deviation (RMSD) to measure conformational changes and stability.
Identify key amino acid residues that form stable hydrogen bonds or other non-covalent interactions with the ligand.
Evaluate the flexibility of different parts of the protein and ligand upon binding. nih.govresearchgate.net
These simulations can confirm the stability of binding modes predicted by molecular docking and provide a more realistic picture of the interactions in a solvated, dynamic environment. nih.gov
Molecular Docking Studies for Understanding Molecular Recognition and Binding Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). acs.org This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. Thiazole derivatives are frequently subjected to docking studies due to their wide range of biological activities. nih.govnih.gov
The process involves placing the ligand into the active site of a protein and scoring different poses based on a scoring function that estimates the free energy of binding. The results reveal:
Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the interaction. plos.org
Binding Mode: The specific orientation of the ligand within the binding pocket.
Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions with amino acid residues. nih.gov
For this compound, a docking study would involve placing it into the active site of a relevant protein target. The ethyl and methylthio groups would likely engage in hydrophobic interactions within the protein's binding pocket, while the thiazole ring's nitrogen and sulfur atoms could act as hydrogen bond acceptors or participate in other electrostatic interactions.
Table 2: Examples of Molecular Docking Scores for Bioactive Thiazole Derivatives against Various Protein Targets
| Thiazole Derivative Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Reference |
| Thiazole-based Hydrazones | EGFR | -8.0 to -9.5 | nih.gov |
| Thiazole-Coumarin Conjugates | Mpro (SARS-CoV-2) | -7.89 to -8.61 | researchgate.net |
| 2,4-disubstituted Thiazoles | Tubulin (4O2B) | -7.5 to -8.5 | acs.org |
| Thiazole-Thiophene Scaffolds | BCL-2 family (2W3L) | -6.9 to -7.7 | mdpi.com |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, QTAIM, NBO)
To gain a deeper understanding of the forces that stabilize molecules in the solid state and during molecular recognition, several advanced computational analyses are employed.
QTAIM (Quantum Theory of Atoms in Molecules): QTAIM analyzes the topology of the electron density to define atoms, chemical bonds, and the nature of interatomic interactions. By locating bond critical points (BCPs) between atoms, it can characterize interactions as either shared (covalent) or closed-shell (like hydrogen bonds and van der Waals interactions). This provides a rigorous basis for identifying and classifying non-covalent interactions that stabilize molecular structures. tandfonline.com
NBO (Natural Bond Orbital) Analysis: NBO analysis examines charge distribution and orbital-orbital interactions within a molecule. It is particularly useful for studying hyperconjugation, intramolecular charge transfer (ICT), and the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. nih.gov For thiazole derivatives, NBO analysis can quantify the stabilization energy associated with interactions between lone pairs on the nitrogen and sulfur atoms and the antibonding orbitals of adjacent groups, providing insight into the molecule's electronic stability and reactivity. taylorfrancis.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics (Mechanistic Focus)
QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a variety of molecular descriptors that quantify different physicochemical properties of the molecules.
One such study on a series of 25 thiazole derivatives as PIN1 inhibitors utilized a multiple linear regression (MLR) method to develop a QSAR model. The model, which demonstrated satisfactory performance, was built using four key descriptors: molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological descriptor (J). The statistical significance of this model was validated internally and externally, showing a good predictive power. An even more robust prediction was achieved using an artificial neural network (ANN) model.
The descriptors identified in this study offer mechanistic insights into the binding of these thiazole derivatives to the PIN1 enzyme.
Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. Its inclusion in the model suggests that the size and steric interactions of the substituents on the thiazole ring are important for binding to the active site of the enzyme.
LogP: This value represents the hydrophobicity of the molecule. A positive correlation with LogP would indicate that more lipophilic compounds are more active, likely due to favorable hydrophobic interactions with the enzyme's binding pocket or improved membrane permeability.
ELUMO: The energy of the lowest unoccupied molecular orbital is an indicator of the molecule's ability to accept electrons. Its role in the QSAR model points to the importance of electronic interactions, such as the formation of charge-transfer complexes or covalent bonds, in the mechanism of action.
The following table summarizes the statistical parameters of the developed QSAR models for PIN1 inhibitors.
| Model | R² | MSE | R²cv | R²test |
| MLR | 0.76 | 0.039 | 0.63 | 0.78 |
| ANN | 0.98 | 0.013 | 0.99 | 0.98 |
Data sourced from a QSAR study on thiazole derivatives as PIN1 inhibitors.
In another example, a QSAR and docking study on 45 thiazole analogues as α-glucosidase inhibitors resulted in a highly predictive model. researchgate.netufv.br The developed model was statistically robust, with a high correlation coefficient (R² = 0.906134) and predictive R² (R²pred = 0.82581). researchgate.netufv.br Such models are instrumental in predicting the inhibitory activity of novel thiazole derivatives against this enzyme.
Similarly, research on thiazole-pyrazole hybrids as α-amylase inhibitors employed the Monte Carlo optimization method to construct reliable QSAR models. nih.gov These models successfully predicted the percentage of inhibition, and the analysis of SMILES attributes helped in identifying molecular fragments that either promote or diminish the inhibitory efficiency. nih.gov
These examples collectively demonstrate the power of QSAR and cheminformatics in elucidating the structure-activity relationships of thiazole derivatives. Although direct data for this compound is absent, the principles and key descriptors identified in studies of similar molecules provide a solid foundation for predicting its potential biological activities and understanding its mechanistic interactions at a molecular level.
Future Research Directions for 4 Ethyl 2 Methylthio Thiazole
Development of More Efficient and Sustainable Synthetic Methodologies
While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch synthesis, are well-established, there is a continuous need for more environmentally benign and efficient production routes. nih.govbepls.com Future research should focus on developing novel synthetic pathways for 4-Ethyl-2-(methylthio)thiazole that align with the principles of green chemistry.
Key research objectives should include:
Catalyst-Free and Solvent-Free Reactions: Exploration of reactions that proceed under catalyst-free and solvent-free conditions, or in green solvents like water or PEG-400, can significantly reduce environmental impact. bepls.comeurjchem.com For instance, procedures have been developed for other thiazoles that utilize water as a solvent, achieving high yields without the need for a catalyst. bepls.com
Microwave and Ultrasonic-Assisted Synthesis: These techniques have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various thiazole derivatives. bepls.com Applying these methods to the synthesis of this compound could offer substantial improvements in efficiency.
One-Pot, Multi-Component Reactions: Designing one-pot syntheses where multiple starting materials react sequentially without the need for isolating intermediates can streamline the production process, making it more time- and resource-efficient. bepls.comresearchgate.net
Use of Recyclable Catalysts: Investigating the use of recyclable catalysts, such as silica-supported tungstosilisic acid or copper ferrite (B1171679) nanoparticles, can enhance the sustainability of the synthesis by allowing for catalyst recovery and reuse over multiple cycles. bepls.comeurjchem.com
Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives
| Methodology | Key Advantages | Potential for this compound Synthesis |
|---|---|---|
| Green Solvents (e.g., Water, PEG-400) | Environmentally benign, reduced hazardous waste | High potential for developing eco-friendly protocols. bepls.com |
| Microwave/Ultrasonic Irradiation | Reduced reaction times, increased yields, energy efficiency | Promising for rapid and efficient synthesis. bepls.com |
| Multi-Component Reactions | High atom economy, operational simplicity, reduced waste | Could streamline the synthesis process significantly. researchgate.net |
| Recyclable Catalysts (e.g., CuFe₂O₄ NPs) | Sustainability, cost-effectiveness, reduced metal leaching | Offers a path to greener and more economical production. eurjchem.com |
Exploration of Novel Chemical Reactivity and Catalytic Roles
The reactivity of the this compound scaffold is ripe for exploration. Understanding its chemical behavior is fundamental to creating new derivatives and applications. Future studies should investigate its potential in various chemical transformations.
Areas for investigation include:
Direct C-H Arylation: Direct arylation has emerged as a powerful tool for functionalizing heterocyclic compounds. researchgate.net Research into the palladium-catalyzed direct arylation of the C-5 position of the thiazole ring in this compound could provide a straightforward route to novel, multi-substituted derivatives with potentially enhanced biological activities. researchgate.net
Cross-Coupling Reactions: The methylthio group at the C-2 position could serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups. Investigating its reactivity in reactions like Suzuki, Stille, or Buchwald-Hartwig couplings could unlock a vast chemical space for new analogues.
Catalytic Applications: Thiazole-based compounds can act as ligands in catalysis or as organocatalysts themselves. Future work could explore whether this compound or its derivatives can catalyze specific organic transformations, leveraging the electron-rich nature of the sulfur and nitrogen heteroatoms.
Application of Advanced Analytical Techniques for Real-time Mechanistic Elucidation
A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for process optimization and the rational design of new reactions. While standard techniques like NMR and mass spectrometry are used for structural confirmation, advanced methods are needed for mechanistic insights. bldpharm.combldpharm.com
Future research should employ:
In-situ Spectroscopic Methods: Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and process analytical technology (PAT) can monitor reactions in real-time, providing valuable data on reaction kinetics, intermediates, and byproduct formation.
Advanced Mass Spectrometry: Techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used to intercept and characterize transient intermediates in reaction pathways, offering direct evidence for proposed mechanisms.
Deeper Computational Modeling for Structure-Function Relationships
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, guiding experimental work and accelerating discovery. For thiazole derivatives, computational approaches like Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and molecular docking have been used to investigate noncovalent interactions, molecular stability, and biological target binding. researchgate.net
Future computational studies on this compound should focus on:
Quantum Chemical Calculations: Using DFT to calculate electronic properties, frontier molecular orbitals (FMOs), and reactivity indices to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the exploration of its chemical reactivity. researchgate.net
Molecular Docking and Dynamics: Simulating the interaction of this compound and its virtual derivatives with the active sites of various biological targets (e.g., enzymes, receptors) implicated in diseases. This can help prioritize the synthesis of compounds with the highest predicted binding affinity and potential therapeutic effect. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of this compound derivatives with their observed biological activity, enabling the rational design of more potent compounds.
Table 2: Computational Approaches for Thiazole Research
| Technique | Application | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating electronic structure, reactivity, and spectral properties. | Predicting reactivity and guiding synthetic efforts. researchgate.net |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identifying potential therapeutic applications. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating molecular motion and conformational changes over time. | Understanding dynamic interactions with biological macromolecules. |
| QSAR | Correlating chemical structure with biological activity. | Designing new analogues with improved potency. |
Expanded Mechanistic Investigations of Biochemical Interactions
The thiazole nucleus is a component of many biologically active molecules. mdpi.com Derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents. mdpi.commdpi.com Understanding how this compound and its future derivatives interact with biological systems at a molecular level is paramount for therapeutic development.
Future research should aim to:
Identify Biological Targets: Employing techniques like chemical proteomics and affinity chromatography to identify the specific proteins and enzymes that interact with this compound.
Elucidate Mechanisms of Action: Once targets are identified, detailed biochemical and cellular assays are needed to unravel the precise mechanism of action. For example, if a compound shows anticancer activity, research should determine if it induces apoptosis, inhibits cell cycle progression, or targets a specific signaling pathway.
Investigate Structure-Activity Relationships (SAR): Synthesizing a library of analogues by systematically modifying the ethyl and methylthio groups and evaluating how these changes affect biological activity. This will provide critical insights for optimizing the lead compound. For other thiazoles, SAR studies have shown that the nature and position of substituents on the phenyl ring can significantly influence biological activity. nih.gov
Integration into Advanced Functional Materials Research
The application of thiazole-containing compounds is expanding beyond medicine into the realm of materials science. Thiazolo[5,4-d]thiazoles, for example, are gaining interest for their use in organic electronics. mdpi.com The unique electronic properties conferred by the sulfur and nitrogen heteroatoms make the thiazole ring an attractive building block for functional materials.
Future directions in this area could include:
Organic Electronics: Investigating the potential of this compound as a building block for organic semiconductors, dye-sensitized solar cells, or organic light-emitting diodes (OLEDs). Its electronic properties could be tuned through chemical modification.
Corrosion Inhibitors: Benzothiazole derivatives are well-known corrosion inhibitors. eurjchem.com Research could explore the ability of this compound to form protective films on metal surfaces, potentially leading to new, effective anti-corrosion agents.
Sensors and Probes: Functionalizing the thiazole core to create chemosensors capable of detecting specific metal ions or environmentally relevant anions through changes in fluorescence or color.
By pursuing these multifaceted research directions, the scientific community can systematically uncover and harness the full potential of this compound, paving the way for novel discoveries in medicine, catalysis, and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
